molecular formula C18H20O5 B15127284 (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

Cat. No.: B15127284
M. Wt: 316.3 g/mol
InChI Key: PKHNHXIOSSYBJU-UHFFFAOYSA-N
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Description

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a pyranochromen core fused with a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the pyrano ring and the ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure and functional groups may allow it to act as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling by interacting with receptors on the cell surface. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen cores, such as coumarins and flavonoids, share structural similarities with (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate.

    Pyranochromen Compounds: Other pyranochromen derivatives, such as pyrano[3,2-c]chromen-4-ones, exhibit similar reactivity and applications.

    Ester Derivatives: Compounds with ester functional groups, such as methyl propanoate and ethyl acetate, share similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both the pyranochromen core and the ester group provides a distinct reactivity profile and potential for diverse applications. This compound’s ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool in scientific research and industrial applications.

Biological Activity

The compound (8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H22O5
  • Molecular Weight : 330.375 g/mol
  • CAS Number : 2221-62-7
  • LogP : 3.464 (indicating moderate lipophilicity)

Structure

The compound features a pyran-chromenone backbone, which is characteristic of many biologically active natural products. Its structural complexity may contribute to its diverse biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the chromenone moiety is often associated with the ability to scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that related compounds effectively reduced oxidative stress markers in vitro .

Antimicrobial Properties

Preliminary studies have shown that derivatives of the pyranochromene structure possess antimicrobial activity against various pathogens. For instance, a related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways. In a controlled experiment, a derivative exhibited a significant reduction in inflammatory markers in animal models .

Anticancer Potential

Emerging research has highlighted the anticancer potential of pyranochromene derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. A specific study reported that a related compound reduced cell viability in breast cancer cell lines by promoting cell cycle arrest and apoptosis .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, comparable to established antioxidants like vitamin C.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
(8,8-Dimethyl...)2530
Vitamin C1520

Case Study 2: Antimicrobial Efficacy

In vitro antimicrobial testing against Staphylococcus aureus and Escherichia coli showed promising results for the compound:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest potential for development into new antimicrobial therapies.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

InChI

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3

InChI Key

PKHNHXIOSSYBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

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